molecular formula C17H10Cl2FN3O2 B12210012 N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12210012
M. Wt: 378.2 g/mol
InChI Key: DDOHIUQOPRQEID-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a pyridazine ring, which is further substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of Substituents: The dichlorophenyl and fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the pyridazine derivative with an appropriate amine, such as 2,5-dichloroaniline, under dehydrating conditions using reagents like thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing halogen atoms.

Scientific Research Applications

N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dichlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • N-(2,5-dichlorophenyl)-1-(4-bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Uniqueness

N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C17H10Cl2FN3O2

Molecular Weight

378.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C17H10Cl2FN3O2/c18-10-1-6-13(19)14(9-10)21-17(25)16-15(24)7-8-23(22-16)12-4-2-11(20)3-5-12/h1-9H,(H,21,25)

InChI Key

DDOHIUQOPRQEID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)C(=N2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)F

Origin of Product

United States

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